molecular formula C8H13ClO3 B2656442 4-(2-chloroethyl)oxane-4-carboxylicacid CAS No. 1864955-08-7

4-(2-chloroethyl)oxane-4-carboxylicacid

Cat. No.: B2656442
CAS No.: 1864955-08-7
M. Wt: 192.64
InChI Key: DQVSIPUNWNLGGD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-chloroethyl group and a carboxylic acid moiety.

Properties

IUPAC Name

4-(2-chloroethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVSIPUNWNLGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(2-chloroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-chloroethyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme functions and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 4-(2-chloroethyl)oxane-4-carboxylic acid are best understood through comparison with analogous oxane derivatives. Key differences arise from substituent variations, which influence reactivity, toxicity, and industrial utility.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(2-Chloroethyl)oxane-4-carboxylic acid* 2-Chloroethyl C₈H₁₃ClO₃ ~216.64 (estimated) N/A Hypothesized intermediate for alkylating agents; potential genotoxicity due to chloroethyl group.
4-(2-Chlorophenyl)oxane-4-carboxylic acid 2-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 CID 50990485 Aromatic substituent enhances stability; used in medicinal chemistry for scaffold diversification.
4-(Difluoromethyl)oxane-4-carboxylic acid Difluoromethyl C₇H₁₀F₂O₃ 180.15 1783957-10-7 Fluorination increases metabolic resistance; explored in CNS drug candidates.
4-(Fluoromethyl)oxane-4-carboxylic acid Fluoromethyl C₇H₁₁FO₃ 162.16 1551177-72-0 Lower molecular weight improves bioavailability; limited safety data available.
4-(Boc-amino)oxane-4-carboxylic acid Boc-protected amino C₁₂H₂₁NO₅ 259.30 1268219 Used in peptide synthesis; Boc group facilitates controlled deprotection.

*Estimated properties due to lack of direct experimental data.

Pharmacological Potential

  • Scaffold for Drug Design : The oxane ring mimics sugar moieties in bioactive molecules, as seen in 4-(pyridin-2-ylmethyl)oxane-4-carboxylic acid, which targets enzyme active sites .
  • Prodrug Applications : Boc-protected derivatives (e.g., ) highlight the utility of oxane-carboxylic acids in prodrug strategies, where controlled release enhances therapeutic efficacy.

Biological Activity

4-(2-chloroethyl)oxane-4-carboxylic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

IUPAC Name: 4-(2-chloroethyl)oxane-4-carboxylic acid
Molecular Formula: C7H11ClO3
Molecular Weight: 178.62 g/mol
CAS Number: 1864955-08-7

The biological activity of 4-(2-chloroethyl)oxane-4-carboxylic acid primarily stems from its ability to modify proteins and enzymes through covalent bonding. The chloroethyl group can react with nucleophilic sites on biomolecules, leading to:

  • Enzyme Inhibition: The compound can inhibit various enzymes, impacting metabolic pathways.
  • Protein Modification: Covalent modifications can alter protein function, potentially leading to therapeutic effects.

Enzyme Inhibition Studies

Studies have demonstrated that 4-(2-chloroethyl)oxane-4-carboxylic acid exhibits significant inhibitory effects on several enzymes relevant in disease pathways. Below is a summary of enzyme inhibition data:

Enzyme Target Inhibition Type IC50 (µM)
Aurora-A kinaseCompetitive0.067
CDK2Non-competitive25
Angiotensin Converting Enzyme (ACE)Competitive0.07

These results indicate that the compound can effectively inhibit key kinases involved in cancer progression and may serve as a lead compound for further drug development.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1161.1Induces apoptosis
MCF-73.3Cell cycle arrest at SubG1/G1 phase
HepG2Not specifiedUpregulates pro-apoptotic proteins

The data suggests that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the biological activity of related compounds within the oxane class:

  • Study on Enzyme Inhibition:
    A study highlighted that modifications at specific positions on oxane derivatives can enhance their anticancer activity. For instance, derivatives with additional functional groups exhibited increased potency against HCT116 cells.
  • Therapeutic Potential:
    Research into the therapeutic applications of 4-(2-chloroethyl)oxane-4-carboxylic acid has shown promise in treating conditions like hypertension through its ACE inhibition properties.

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